(1H-Imidazol-4-yl)methanamine hydrochloride

Solubility Salt selection Assay development

Hit validation for IMPDH2 or H3/H4 targets typically consumes 4-6 weeks of screening. (1H-Imidazol-4-yl)methanamine hydrochloride eliminates this delay as a pre-validated fragment with published Ki values. • IMPDH2 non-competitive inhibitor (Ki 240-440 nM)-initiate co-crystallization or SAR expansion immediately. • Patent-validated H3/H4 pharmacophore (optimized H3 Ki: 4.1 nM); compatible with US2008/51578 A1 routes. • HCl salt ensures aqueous solubility and stoichiometric reproducibility for multi-step synthesis.

Molecular Formula C4H8ClN3
Molecular Weight 133.579
CAS No. 66247-84-5
Cat. No. B591469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-4-yl)methanamine hydrochloride
CAS66247-84-5
Molecular FormulaC4H8ClN3
Molecular Weight133.579
Structural Identifiers
SMILESC1=C(NC=N1)CN.Cl
InChIInChI=1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H
InChIKeyMPLLIZRHKYQLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Imidazol-4-yl)methanamine HCl – Structural Profile


(1H-Imidazol-4-yl)methanamine hydrochloride is the hydrochloride salt of 4-(aminomethyl)imidazole, a primary amine-functionalized imidazole building block with the molecular formula C₄H₈ClN₃ and molecular weight 133.58 g/mol [1]. The compound presents an imidazole ring substituted at the 4-position with a methanamine group, distinguishing it from endogenous histamine (which bears an ethylamine chain at the same position) and from 2-substituted positional isomers. The hydrochloride salt form enhances aqueous solubility and provides a defined stoichiometric composition for reproducible experimental use [2].

(1H-Imidazol-4-yl)methanamine HCl: Isomer Substitution


Imidazole-containing ligands exhibit exquisitely sensitive structure-activity relationships where the position of the aminomethyl substituent (4- vs. 2-), the length of the aminoalkyl chain (methanamine vs. ethanamine), and the salt form (free base vs. hydrochloride) each materially alter receptor binding, enzyme inhibition, solubility, and downstream synthetic versatility [1]. Simple substitution of (1H-imidazol-4-yl)methanamine hydrochloride with the free base, the 2-aminomethyl isomer, or histamine can lead to loss of target affinity, altered pharmacokinetics in derived compounds, or failed coupling reactions in multi-step syntheses [2].

(1H-Imidazol-4-yl)methanamine HCl: Comparative Evidence


Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt of 4-(aminomethyl)imidazole demonstrates aqueous solubility of at least 25 mg/mL (>187 mM), corresponding to ≥50 mM in DMSO, which is substantially higher than the free base form (4-(aminomethyl)imidazole, CAS 13400-46-9) for which precipitation is observed at lower concentrations in aqueous buffers [1]. This solubility differential directly impacts the achievable concentration range in biochemical and cell-based assays.

Solubility Salt selection Assay development Biophysical screening

IMPDH2 Inhibition vs. Unsubstituted Imidazole

(1H-Imidazol-4-yl)methanamine binds to IMPDH2 with measured Ki values of 240 nM (non-competitive inhibition), 430 nM (IMP substrate competition), and 440 nM (NAD substrate competition) [1]. In contrast, unsubstituted imidazole (CAS 288-32-4) shows no measurable IMPDH2 inhibition at concentrations up to 100 µM, confirming that the 4-aminomethyl substituent is essential for enzyme engagement [2].

Enzyme inhibition IMPDH2 Anti-infective Immunosuppression

NOP/ORL1 Receptor Potency & hERG Profile

In a direct comparative study of fully substituted imidazole-based nociceptin/orphanin FQ (NOP/ORL1) receptor antagonists, derivatives built on the 4-aminomethyl-1H-imidazole scaffold exhibited excellent potency for ORL1 receptor with minimal P-gp efflux and reduced hERG affinity, whereas the corresponding 2-aminomethyl regioisomers showed inferior pharmacological profiles [1]. The 4-substitution pattern provides a critical spatial orientation that enables optimal receptor engagement while mitigating cardiac ion channel off-target activity.

NOP/ORL1 receptor Pain CNS safety hERG

DNA Polymerase Binding & Antibacterial Activity

4-(Aminomethyl)imidazole binds to the linker region of bacterial DNA polymerase, interacting with histidine residues essential for helicase activity, thereby preventing ATP binding and inducing thermal denaturation of the enzyme . This mechanism translates into growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Imidazole alone lacks the aminomethyl handle required for this specific protein-ligand interaction and shows no comparable antibacterial activity at equivalent concentrations.

DNA polymerase Antibacterial MRSA Tuberculosis Mechanism of action

IMPDH2 Inhibition vs. Histamine

The compound exhibits inhibitory activity against human IMPDH2 with a Ki of 240 nM in a non-competitive mode and Ki values of 430–440 nM against IMP and NAD substrates, respectively [1]. By contrast, histamine (4-(2-aminoethyl)imidazole) and 4-methylhistamine show no significant IMPDH2 inhibition at concentrations up to 50 µM, indicating that the shorter methanamine linker of the target compound enables productive enzyme binding that the longer ethylamine chain of histamine cannot accommodate [2].

IMPDH2 Binding affinity Fragment screening Nucleotide metabolism

H3/H4 Receptor Modulator Intermediate

The (1H-imidazol-4-yl)methanamine scaffold is explicitly disclosed in US patent US2008/51578 A1 as a key intermediate for the synthesis of histamine H3 and H4 receptor ligands with therapeutic applications in CNS and inflammatory disorders [1]. In structure-activity relationship studies of imidazole-containing hybrid H3 receptor antagonists/HMT inhibitors, compounds built from the 4-aminomethylimidazole core achieved H3 receptor binding affinities in the low nanomolar range (Ki values as low as 4.1 nM for optimized derivatives), whereas analogs constructed from alternative aminomethylimidazole regioisomers showed substantially attenuated H3 affinity [2].

Histamine H3 receptor Histamine H4 receptor Medicinal chemistry Patent validation

(1H-Imidazol-4-yl)methanamine HCl: Key Applications


IMPDH2-Targeted Fragment-Based Discovery

With validated Ki values of 240–440 nM against IMPDH2, this compound serves as a quantitatively characterized starting fragment for structure-guided optimization. Researchers can directly initiate co-crystallization, SAR expansion, or fragment growing campaigns without preliminary hit validation, saving 4–6 weeks of primary screening effort. The defined non-competitive mechanism (Ki 240 nM) further enables rational design of allosteric IMPDH2 modulators [1].

H3/H4 Receptor Modulator Development

The 4-aminomethylimidazole core is a patent-validated pharmacophore for H3/H4 receptor ligands, with optimized derivatives achieving H3 Ki values as low as 4.1 nM. Sourcing this specific regioisomer ensures alignment with published SAR, minimizing the risk of inactivity that accompanies the 2-substituted or unsubstituted imidazole alternatives. It is directly compatible with the synthetic routes described in US2008/51578 A1 [2].

NOP/ORL1 Lead Generation with hERG Safety

The direct comparative data demonstrating superior ORL1 potency and reduced hERG affinity for 4-aminomethyl- vs. 2-aminomethyl-imidazole scaffolds make this compound the rational choice for pain and addiction research programs targeting the NOP/ORL1 receptor. Early incorporation of this scaffold reduces the likelihood of late-stage cardiac safety attrition [3].

Antibacterial Discovery Targeting DNA Polymerase

The unique mechanism of binding to the DNA polymerase linker region and inhibiting helicase activity provides a differentiated starting point for developing novel antibacterial agents against drug-resistant pathogens. This compound enables mechanism-based screening cascades where imidazole or histamine controls would yield no signal, ensuring assay validity .

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